molecular formula C9H10BrN B8611408 3-bromo-4-(2-methylprop-1-enyl)pyridine

3-bromo-4-(2-methylprop-1-enyl)pyridine

Cat. No.: B8611408
M. Wt: 212.09 g/mol
InChI Key: XHIPNRFSBPZUFY-UHFFFAOYSA-N
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Description

3-bromo-4-(2-methylprop-1-enyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the third position and a 2-methylprop-1-en-1-yl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(2-methylprop-1-enyl)pyridine typically involves the bromination of 4-(2-methylprop-1-en-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions may include the use of solvents such as chloroform or ethyl acetate and maintaining the reaction temperature at a specific range to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-(2-methylprop-1-enyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-4-(2-methylprop-1-enyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-(2-methylprop-1-enyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the 2-methylprop-1-en-1-yl group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylpropene
  • 4-(2-methylprop-1-en-1-yl)pyridine
  • 3-Chloro-4-(2-methylprop-1-en-1-yl)pyridine

Uniqueness

3-bromo-4-(2-methylprop-1-enyl)pyridine is unique due to the presence of both a bromine atom and a 2-methylprop-1-en-1-yl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The specific positioning of these groups allows for selective reactions and applications in various fields .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

3-bromo-4-(2-methylprop-1-enyl)pyridine

InChI

InChI=1S/C9H10BrN/c1-7(2)5-8-3-4-11-6-9(8)10/h3-6H,1-2H3

InChI Key

XHIPNRFSBPZUFY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=NC=C1)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 12, starting from 3-bromo-4-pyridinecarboxaldehyde (Aldrich) and isopropyltriphenylphosphonium iodide, the title compound was obtained as a yellow liquid after purification by flash column chromatography, eluting with cyclohexane containing increasing amounts of EtOAc.
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